molecular formula C15H22N2O B5225540 1-benzyl-N,N-dimethylpiperidine-4-carboxamide

1-benzyl-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B5225540
M. Wt: 246.35 g/mol
InChI Key: QXZGWHKBOHKMFV-UHFFFAOYSA-N
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Description

1-benzyl-N,N-dimethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C15H22N2O It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxamide group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N,N-dimethylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine derivative with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-benzyl-N,N-dimethylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the carboxamide moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpiperidine-4-carboxamide: Lacks the benzyl group, resulting in different chemical and biological properties.

    N-benzyl-N-ethylpiperidine-4-carboxamide: Contains an ethyl group instead of a dimethyl group, leading to variations in reactivity and applications.

    N-methyl-3-piperidinecarboxamide: Has a different substitution pattern on the piperidine ring, affecting its chemical behavior.

Uniqueness

1-benzyl-N,N-dimethylpiperidine-4-carboxamide is unique due to the presence of both the benzyl group and the dimethylcarboxamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-N,N-dimethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-16(2)15(18)14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGWHKBOHKMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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